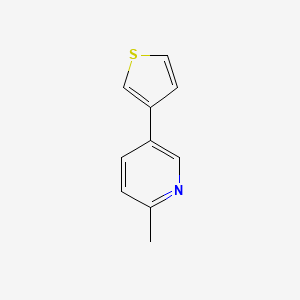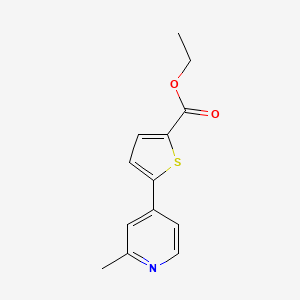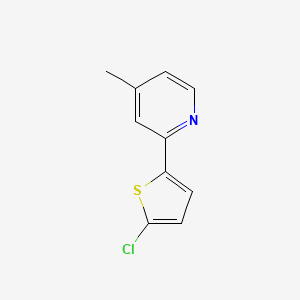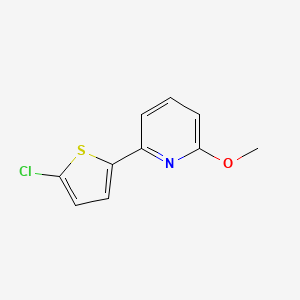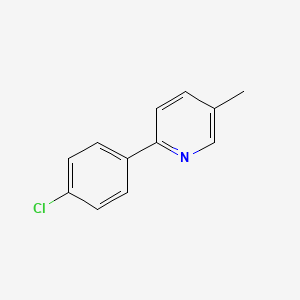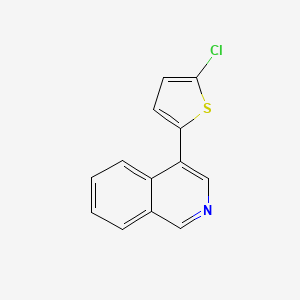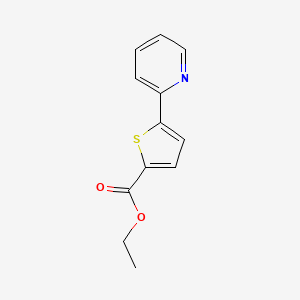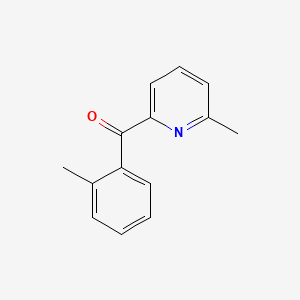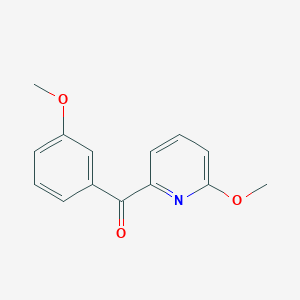
2-(3-Methoxybenzoyl)-6-methoxypyridine
Übersicht
Beschreibung
The compound “2-(3-Methoxybenzoyl)-6-methoxypyridine” is a complex organic molecule. It is structurally similar to 2-Methoxybenzoyl chloride and 3-Methoxybenzoyl chloride . These compounds are acyl halides, specifically aromatic acyl chlorides, and can be formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Methoxybenzoyl chloride and 3-Methoxybenzoyl chloride has been analyzed . The structure of these compounds can be determined using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Methoxybenzoyl chloride has been used in the preparation of 2-methoxybenzoyl-ferrocene through a Friedel Crafts reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Methoxybenzoyl chloride and 3-Methoxybenzoyl chloride have been reported . For instance, 2-Methoxybenzoyl chloride has a boiling point of 128-129 °C/8 mmHg and a density of 1.146 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antagonist for the Treatment of Osteoporosis
A study by Hutchinson et al. (2003) discovered a compound closely related to 2-(3-Methoxybenzoyl)-6-methoxypyridine, demonstrating potent antagonistic activity against the alpha(v)beta(3) receptor. This compound showed promising results in vitro and in vivo for bone turnover, indicating potential for osteoporosis treatment.
Metabolism Study in Anti-Cancer Drug Development
Lee et al. (2004) conducted a study on the metabolism of a novel anti-cancer agent, which includes a structure closely related to 2-(3-Methoxybenzoyl)-6-methoxypyridine. They investigated its metabolic pathways in rats, identifying various metabolites and their formation mechanisms, contributing to the development of cancer therapeutics.
Cytotoxic Activity Against Cancer Cell Lines
Research by Al‐Refai et al. (2019) synthesized derivatives of 2-methoxypyridine, including 2-(3-Methoxybenzoyl)-6-methoxypyridine, and tested their cytotoxicity against various cancer cell lines. They found promising antiproliferative effects, indicating potential for cancer treatment.
Safety and Metabolic Stability in Drug Design
Palmer et al. (2012) explored the safety and metabolic stability of compounds containing 3-methoxy-2-aminopyridine, structurally similar to 2-(3-Methoxybenzoyl)-6-methoxypyridine. They focused on reducing safety liabilities by preventing the formation of reactive metabolites, essential in drug development.
Antiproliferative Activity Targeting Tubulin
A study by He et al. (2020) synthesized arylpyridine derivatives, including structures similar to 2-(3-Methoxybenzoyl)-6-methoxypyridine, and evaluated their antiproliferative activities. They found that certain derivatives displayed broad-spectrum antitumor activities by inhibiting tubulin polymerization.
Reaction Behavior in Medicinal Chemistry
Goetzfried et al. (2020) researched the reaction behavior of N-Heterocyclic carbene (NHC) gold(I) complexes in aqueous media, using compounds including 2-(3-Methoxybenzoyl)-6-methoxypyridine. Understanding this behavior is crucial for developing antiproliferative, anticancer, and antibacterial agents.
Hydrogen Bonding Studies
Böck et al. (2021) conducted a study on the structural characterization of compounds including N-(6-methoxypyridin-3-yl) derivatives. They analyzed different protonation sites and hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions.
Anti-Leishmanial Activity
Andrews et al. (2011) synthesized and characterized bismuth(III) complexes of substituted benzoic acids, including compounds structurally related to 2-(3-Methoxybenzoyl)-6-methoxypyridine, for their anti-Leishmanial activity. They showed significant activity against the Leishmania major parasite.
Anti-Tumor and Anti-Hepatic Fibrosis Activities
Xu et al. (2018) synthesized triterpenoid derivatives including 3,4,5-methoxybenzoyl compounds, showing maximum antiproliferative effects against tumor cells. These findings contribute to the development of natural antitumor drugs.
Inhibitory Selectivity for Alzheimer's Disease Treatment
Lee et al. (2018) developed a series of compounds with inhibitory selectivity against histone deacetylase 6 (HDAC6), including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide. This compound showed potential for treating Alzheimer's disease.
Anticancer and Antiangiogenic Activity Targeting Tubulin
Romagnoli et al. (2015) evaluated compounds characterized by a 2-methoxy/ethoxycarbonyl group, including 6-methoxybenzo[b]furan derivatives, for their anticancer and antiangiogenic activity. The most promising compound showed potent antitumor activity in vitro and in vivo.
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “2-(3-Methoxybenzoyl)-6-methoxypyridine” and similar compounds could involve further investigation into their synthesis, characterization, and potential applications in various fields such as pharmaceuticals, food, cosmetics, and functional material industries .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-6-3-5-10(9-11)14(16)12-7-4-8-13(15-12)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSHDCZSVBGYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzoyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



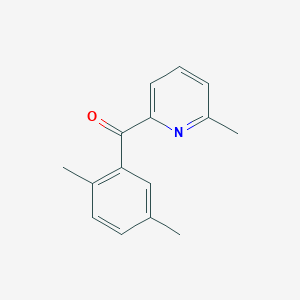
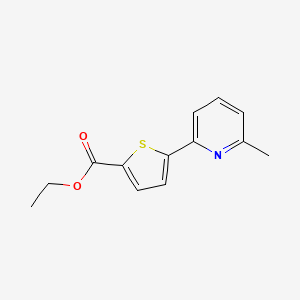
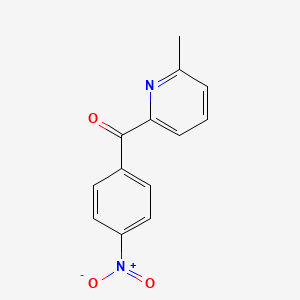
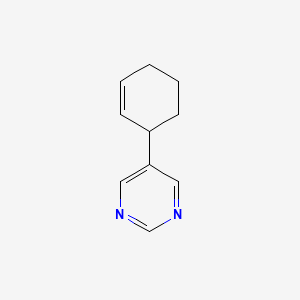
![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
